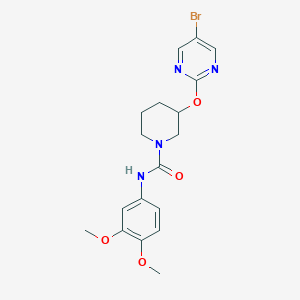

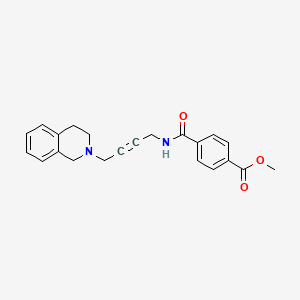

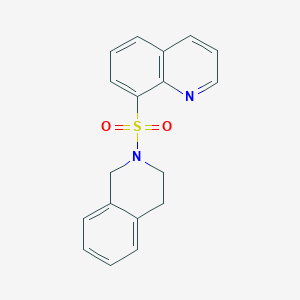

![molecular formula C17H15ClN2O2 B3019152 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-10-5](/img/structure/B3019152.png)

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a chemically complex molecule that appears to be related to a family of compounds with a core structure involving chlorophenyl and oxadiazole moieties. These compounds have been the subject of various studies due to their potential biological activities, including antimicrobial, anticancer, and other pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from chlorobenzoic acid or chlorophenoxyacetic acid precursors. For instance, the synthesis of 3-Chlorophenyl derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates such as ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, and ultimately to 1,3,4-oxadiazol-2-thiol derivatives . Another related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was synthesized via 1,3-dipolar cycloaddition . These synthetic routes typically involve esterification, hydrazide formation, cyclization, and substitution reactions to achieve the desired chlorophenyl oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction . Quantum chemical calculations using Density Functional Theory (DFT) are also employed to predict and compare molecular geometric parameters . These analyses help in understanding the molecular conformation, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl oxadiazole derivatives can be explored through their interactions with various reagents and conditions. For example, the synthesis of N-substituted oxadiazole derivatives involves reactions with electrophiles such as N-substituted-2-bromoacetamides . The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps obtained from quantum chemical calculations can provide insights into the sites of chemical reactivity and potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant, antimicrobial, and anticancer activities, are of significant interest. Antioxidant activity can be determined using methods like DPPH radical scavenging, reducing power, and metal chelating assays . Antimicrobial activity is evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms . Anticancer activity is assessed through in vitro screening against different cancer cell lines, with some compounds showing potent cytotoxicity . Additionally, the toxicity of these compounds towards brine shrimp (Artemia salina) is evaluated as a preliminary indicator of general toxicity .

properties

IUPAC Name |

10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXHAYEZIEUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

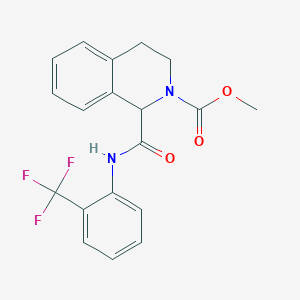

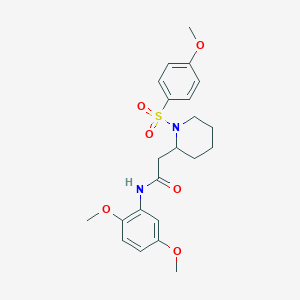

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)

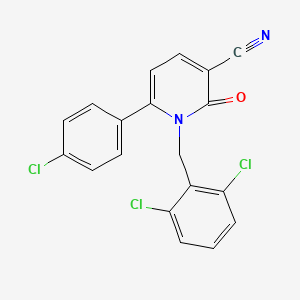

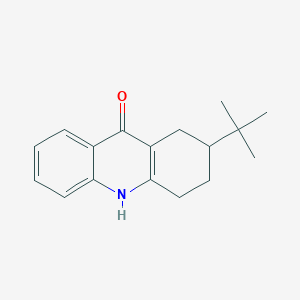

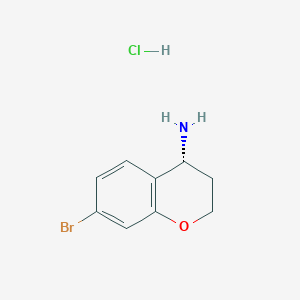

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

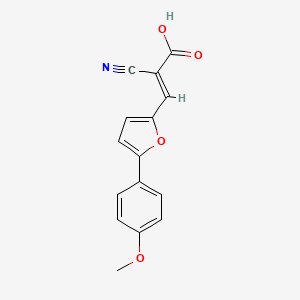

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

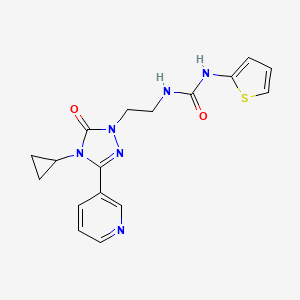

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)